The Chemical, Structural, and Synthetic Profiling of 2-Amino-4-(2-chlorophenyl)butanoic Acid in Advanced Peptidomimetics
The Chemical, Structural, and Synthetic Profiling of 2-Amino-4-(2-chlorophenyl)butanoic Acid in Advanced Peptidomimetics
As a Senior Application Scientist specializing in peptide engineering and drug discovery, I frequently encounter the limitations of proteinogenic amino acids—namely, their susceptibility to enzymatic degradation and poor membrane permeability. To overcome these bottlenecks, the strategic incorporation of unnatural amino acids is paramount.
This technical guide provides an in-depth analysis of 2-Amino-4-(2-chlorophenyl)butanoic acid , a highly specialized homophenylalanine derivative. We will explore its physicochemical properties, its mechanistic role in enhancing drug-likeness, and the field-proven synthetic protocols required for its successful incorporation into complex peptide backbones.
Physicochemical Profiling & Structural Dynamics
2-Amino-4-(2-chlorophenyl)butanoic acid (also referred to as an
To establish a baseline for synthetic planning, the quantitative physicochemical properties of this compound are summarized below:
| Property | Value |
| Chemical Name | 2-Amino-4-(2-chlorophenyl)butanoic acid |
| CAS Number | 1251999-74-2 |
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 g/mol |
| Standard Commercial Purity | |
| Structural Classification | Unnatural homophenylalanine derivative |
Data supported by commercial chemical profiling[2][3].
Mechanistic Rationale in Drug Design
The decision to replace a standard phenylalanine residue with 2-Amino-4-(2-chlorophenyl)butanoic acid is driven by precise pharmacokinetic objectives. In my experience optimizing macrocyclic peptides, this specific substitution fundamentally alters the molecule's interaction with biological systems through three distinct mechanisms:
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Steric Shielding & Proteolytic Resistance: The addition of a methylene group (homophenylalanine backbone) increases side-chain flexibility, but the bulky ortho-chloro substitution restricts the rotameric conformational space of the aromatic ring. This steric bulk effectively shields adjacent peptide bonds from the active sites of endogenous proteases, significantly extending the molecule's in vivo half-life.
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Halogen Bonding & Target Affinity: The chlorine atom acts as a highly directional Lewis acid (sigma-hole), allowing it to participate in halogen bonding with Lewis bases (e.g., backbone carbonyls) within a target protein's binding pocket. This can exponentially increase binding affinity compared to unhalogenated analogs[4].
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Lipophilicity & Membrane Permeability: Achieving oral bioavailability in peptide therapeutics is notoriously difficult. The incorporation of the hydrophobic chlorophenyl group increases the overall lipophilicity of the peptide. In the context of cyclic peptide libraries, this modification is a proven strategy to facilitate passive transcellular diffusion across lipid bilayers, thereby enhancing "drug-likeness"[5].
Logical relationship of 2-chloro substitution on pharmacokinetic properties.
Synthetic Workflows & Incorporation Protocols
Integrating sterically hindered unnatural amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires optimized coupling conditions. Standard carbodiimide reagents (like DIC/HOBt) often fail to achieve complete conversion due to the steric clash introduced by the ortho-chloro homophenylalanine side chain.
To ensure high-fidelity coupling, I mandate the use of highly reactive uronium/aminium salts—specifically HATU —paired with a strong, non-nucleophilic base like DIPEA [6]. Furthermore, to maintain scientific integrity, this protocol is designed as a self-validating system utilizing the Kaiser test to definitively confirm reaction completion before proceeding.
Step-by-Step Fmoc-SPPS Protocol
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Resin Preparation: Swell the Fmoc-protected peptide-resin in anhydrous N,N-dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for two cycles (5 minutes, then 10 minutes) to expose the primary amine. Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which could otherwise neutralize the coupling reagents[6].
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Amino Acid Activation (Causality Check): In a separate vial, dissolve 4 equivalents of Fmoc-2-Amino-4-(2-chlorophenyl)butanoic acid and 4 equivalents of HATU in a minimal volume of DMF. Add 8 equivalents of DIPEA. Note: Pre-activation should not exceed 2 minutes to prevent epimerization of the unnatural amino acid.
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Coupling Reaction: Transfer the activated amino acid solution to the resin. Agitate at room temperature for 90 minutes. The superior leaving group generated by HATU (an HOAt ester) is critical here to drive the acylation forward despite the steric bulk of the chlorophenyl group.
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System Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.
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Colorless/Yellow beads: Indicates complete acylation of free amines. Proceed to step 6.
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Blue beads: Indicates incomplete coupling. Do not proceed. Perform a second coupling cycle using fresh reagents to prevent deletion sequences.
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Washing: Wash the resin with DMF (5 × 1 min) and dichloromethane (DCM) (3 × 1 min) to purge unreacted reagents before initiating the next synthesis cycle.
Fmoc-SPPS workflow for sterically hindered unnatural amino acids.
Upstream Synthesis of the Unnatural Amino Acid
For researchers interested in the de novo synthesis of 2-Amino-4-(2-chlorophenyl)butanoic acid rather than commercial procurement, the upstream chemical generation of homophenylalanine derivatives relies on advanced organometallic or biocatalytic routes.
Historically, enantiomerically pure homophenylalanines are synthesized via the palladium-catalyzed cross-coupling of zinc reagents (derived from protected iodo-alanine or aspartic acid) with corresponding aryl iodides (e.g., 2-chloroiodobenzene)[7]. More recently, highly efficient enzymatic-chemical cascade catalysis using engineered phenylalanine dehydrogenases has emerged as a scalable, green-chemistry alternative for producing L-homophenylalanine building blocks with >99% enantiomeric excess[8].
References
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Reagentia - 2-Amino-4-(2-chlorophenyl)butanoic acid (1 x 1 g). Retrieved from:[Link]
- Google Patents - Cyclic peptide compound having high membrane permeability, and library containing same.
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ACS Publications - Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry. Retrieved from:[Link]
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NIH / PubMed - Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Retrieved from:[Link]
Sources
- 1. 2-Amino-4-(2-chlorophenyl)butanoic acid (1 x 1 g) | Reagentia [reagentia.eu]
- 2. 2-amino-4-(methylthio)butanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1251999-74-2 | 2-氨基-4-(2-氯苯基)丁酸 - 奥利司有限公司 [aromsyn.com]
- 4. chemimpex.com [chemimpex.com]
- 5. WO2018225864A1 - Cyclic peptide compound having high membrane permeability, and library containing same - Google Patents [patents.google.com]
- 6. WO2018225864A1 - Cyclic peptide compound having high membrane permeability, and library containing same - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
